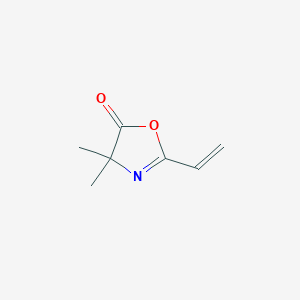

4,4-Dimethyl-2-vinyloxazol-5(4H)-one

説明

Overview of Azlactone Chemistry and its Relevance to 4,4-Dimethyl-2-vinyloxazol-5(4H)-one

Azlactones, or oxazolones, are a class of five-membered heterocyclic compounds containing nitrogen and oxygen. Their chemistry is characterized by the electrophilic nature of the carbonyl carbon (C5) in the ring, which is highly susceptible to nucleophilic attack. This reactivity forms the basis of their utility as synthons for amino acids and peptides and, more recently, as functional moieties in polymer science.

The specific structure of this compound imparts distinct and advantageous chemical properties. The relevance of its key features can be summarized as follows:

The 2-Vinyl Group : This substituent provides the crucial functionality for polymerization. It readily participates in free-radical polymerization, allowing for the formation of long polymer chains, known as poly(2-vinyl-4,4-dimethylazlactone) or PVDMA.

The Azlactone Ring : The ring itself is a latent reactive group. Post-polymerization, the intact azlactone rings along the polymer backbone can be easily opened by a wide array of nucleophiles, such as primary amines, alcohols, and thiols. This reaction is highly efficient and proceeds without the formation of byproducts, simplifying the purification of the final functionalized material.

The 4,4-Dimethyl Substitution : This gem-dimethyl group at the C4 position is critical for the monomer's stability and reactivity profile. Unlike azlactones with protons at the C4 position, VDMA cannot be deprotonated to form an enolate. This structural feature prevents unwanted side reactions and racemization, ensuring that the reactivity is directed exclusively towards the ring-opening reaction at the carbonyl group. This stability makes VDMA a robust monomer for creating well-defined polymer scaffolds.

This combination of a polymerizable group and a stable, yet highly reactive, functional handle makes this compound an ideal platform for post-polymerization modification, a strategy where a single parent polymer can be used to generate a diverse library of functional materials.

Historical Developments in the Synthesis and Application of Vinyloxazolones

The broader chemistry of azlactones dates back to the late 19th century with the work of Friedrich Erlenmeyer on what became known as "Erlenmeyer azlactones." However, the specific development and application of vinyloxazolones, particularly VDMA, as functional monomers is a more recent story, largely driven by the needs of industrial and academic polymer science.

A significant portion of the foundational work exploring the chemistry and utility of azlactone-based monomers and polymers was conducted in industrial research laboratories, most notably at 3M and Polaroid. These early efforts recognized the potential of the azlactone moiety for creating reactive polymers useful in adhesives, coatings, and immobilization technologies.

The major turning point in the academic study of VDMA came with the advent of controlled radical polymerization (CRP) techniques in the 1990s, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. tennessee.edu Prior to this, conventional free-radical polymerization of VDMA often resulted in polymers with broad molecular weight distributions and limited architectural control. CRP methods provided the ability to synthesize PVDMA with predetermined molecular weights and very low polydispersity, creating well-defined "scaffold" polymers. osti.gov This advance unlocked the full potential of PVDMA for high-precision applications, leading to a surge in academic research over the past two decades focused on exploiting its unique reactivity for advanced material design.

Current Research Landscape and Emerging Trends in this compound Studies

Current research on this compound is dominated by its use as a monomer to create reactive polymer platforms. The central theme is the synthesis of well-defined PVDMA via controlled polymerization methods, followed by its functionalization to generate materials for specific, high-value applications.

Controlled Polymerization: RAFT polymerization is the most common and robust method used to synthesize PVDMA with precise control over its molecular architecture. tennessee.edu Researchers have demonstrated that various RAFT chain transfer agents (CTAs) can effectively control the polymerization, yielding polymers with narrow polydispersity indices (PDI), a measure of the uniformity of chain lengths. osti.govornl.gov

Table 1: Representative Conditions for RAFT Polymerization of this compound (VDMA)

| CTA | Initiator | Solvent | Temp. (°C) | Resulting PDI | Reference |

| 2-(2-Cyanopropyl) dithiobenzoate (CPDB) | AIBN | Benzene (B151609) | 65 | < 1.20 | osti.govornl.gov |

| 2-Dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid (DMP) | AIBN | Benzene | 65 | < 1.15 | tennessee.eduosti.govornl.gov |

| Phenyl dithiobenzoates | AIBN | Dioxane | 70 | ~ 1.10-1.30 | rsc.org |

This table is generated based on data reported in the cited literature.

Post-Polymerization Modification: The PVDMA scaffold produced is then used as a versatile precursor to a multitude of functional polymers. The amine-reactive nature of the azlactone ring is the most widely exploited feature. This strategy allows for the creation of large libraries of functional polymers from a single PVDMA batch, which is highly advantageous for screening materials and ensuring batch-to-batch consistency. nih.govacs.orgusm.edu

Emerging trends and applications include:

Bioconjugation and Drug Delivery: Researchers are modifying PVDMA with therapeutic agents to create polymer-drug conjugates. For example, anticancer drugs like Doxorubicin (B1662922) and Camptothecin have been successfully conjugated to PVDMA scaffolds for targeted delivery applications. nih.govnih.gov

Functional Surfaces and Interfaces: PVDMA can be grafted onto surfaces to create polymer "brushes." These reactive brushes can then be modified to control surface properties, such as creating bio-inspired materials that promote or resist cellular adhesion. tennessee.eduornl.gov

Stimuli-Responsive Materials: By attaching specific functional groups, PVDMA-derived materials can be designed to respond to environmental stimuli like pH or temperature. For instance, modifying PVDMA with tertiary amines can lead to charge-shifting polymers useful for the controlled release of DNA. nih.gov

Hydrogel Formation: Copolymers of VDMA and other monomers can be modified with complementary binding groups, such as adamantane (B196018) and β-cyclodextrin, to form self-assembling, shear-thinning hydrogels for biomedical applications. researchgate.net

Table 2: Examples of Post-Polymerization Modification of PVDMA and Applications

| Nucleophile | Resulting Functional Group | Application Area | Reference |

| Doxorubicin | Amide-linked chemotherapeutic | Drug Delivery | nih.govnih.gov |

| 1-Hexylamine | Alkyl-amide | Hydrophobic Surfaces | tennessee.edu |

| N,N-Diethylethylenediamine | Tertiary and Primary Amine | Functional Materials | rsc.org |

| Tetrahydrofurfurylamine (B43090) | Cyclic Ether Amide | Hydrophilic Polymers | rsc.org |

| Adamantane amine / β-Cyclodextrin amine | Host-Guest Moieties | Self-Assembling Hydrogels | researchgate.net |

This table is generated based on data reported in the cited literature.

Key Research Challenges and Future Perspectives for this compound

Despite its versatility, research involving this compound is not without its challenges. A primary challenge has been overcoming the limitations of conventional polymerization methods to achieve well-defined polymers, a hurdle now largely addressed by CRP techniques. nih.govusm.edunih.gov However, other challenges remain, such as identifying suitable solvent systems for post-polymerization modification, especially when dealing with biomolecules or other nucleophiles with limited solubility. tennessee.edu Furthermore, the commercial availability of a wider variety of functionalized azlactone monomers is limited, reinforcing the importance of the post-polymerization modification strategy with VDMA.

The future of VDMA research is bright and points toward the creation of increasingly complex and "smart" materials. Key future perspectives include:

Advanced Polymer Architectures: Moving beyond linear homopolymers to synthesize more complex structures like block, graft, and star copolymers to create multi-functional materials and nano-objects.

High-Throughput Materials Science: Leveraging the PVDMA scaffold approach to rapidly generate and screen large libraries of polymers to accelerate the discovery of new materials for applications in medicine, catalysis, and separations.

Advanced Biomaterials: Expanding its use in sophisticated biomedical applications, such as tissue engineering scaffolds with tunable cell-adhesive properties, and smart drug delivery systems that release therapeutics in response to specific biological triggers.

Sustainable Chemistry: Exploring the hydrolytic stability and reactivity of PVDMA-based materials for applications in reusable catalytic supports and reactive filtration membranes.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethenyl-4,4-dimethyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-5-8-7(2,3)6(9)10-5/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPKBBFSFQAMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OC(=N1)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32241-35-3 | |

| Record name | Poly(2-vinyl-4,4-dimethylazlactone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32241-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20431014 | |

| Record name | 2-Ethenyl-4,4-dimethyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29513-26-6 | |

| Record name | 2-Vinyl-4,4-dimethylazlactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29513-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-4,4-dimethyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-2-vinyl-2-oxazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Catalytic Routes to 4,4 Dimethyl 2 Vinyloxazol 5 4h One

Classical Synthesis Protocols for 4,4-Dimethyl-2-vinyloxazol-5(4H)-one

The traditional synthesis of this compound is a well-established two-step process. The synthesis commences with the reaction of 2-methylalanine with acryloyl chloride. This initial step is conducted in an ice-cooled aqueous sodium hydroxide (B78521) solution to yield the intermediate, 2-acrylamide-2-methylpropanoic acid.

The subsequent and final step involves the cyclization of this intermediate to form the desired this compound. This cyclization is a critical transformation that establishes the oxazolone (B7731731) ring structure. Careful control of reaction parameters, such as maintaining low temperatures during the addition of acryloyl chloride, is crucial to minimize the potential for side reactions and ensure a favorable yield of the final product.

Another classical approach involves the Erlenmeyer method, where N-acylated glycine (B1666218) derivatives undergo cyclocondensation with aldehydes in the presence of acetic anhydride (B1165640) and sodium acetate. nih.gov While not a direct synthesis of the title compound, this method is fundamental in the formation of related oxazol-5(4H)-ones.

The following table summarizes the key aspects of a typical classical synthesis protocol.

| Parameter | Description | Reference |

| Starting Materials | 2-Methylalanine, Acryloyl Chloride | |

| Base | Sodium Hydroxide | |

| Solvent | Water, Acetone (B3395972) | |

| Key Intermediate | 2-Acrylamide-2-methylpropanoic acid | |

| Final Step | Cyclization |

Modern Approaches to this compound Synthesis

Contemporary synthetic chemistry has sought to improve upon classical methods, focusing on expedited pathways and stereoselective outcomes for derivatives of this compound.

Industrial-scale production has also seen the implementation of continuous flow reactors. This technology is particularly beneficial for managing the exothermic nature of the cyclization step, allowing for better heat dissipation and potentially higher throughput.

While the synthesis of the parent this compound does not typically involve stereoselectivity due to the gem-dimethyl substitution, the synthesis of related chiral oxazolidin-2-ones and their derivatives is an area of significant research interest. These chiral heterocycles are valuable building blocks in asymmetric synthesis.

For instance, an efficient approach to 4,5-disubstituted oxazolidin-2-ones has been developed using a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol. nih.gov This method allows for the rapid generation of a variety of oxazolidin-2-one building blocks with high stereocontrol. nih.gov

Another notable example is the highly diastereoselective synthesis of a β-vinylserine synthetic equivalent, (4S,5S)-5-vinyloxazolidin-2-one-4-carboxylate. d-nb.infonih.gov This synthesis leverages the stereodirecting effect of an N-toluenesulfonamide in a vinyl Grignard addition to an analogue of Garner's aldehyde, achieving a high anti-diastereoselectivity. d-nb.infonih.gov Although not a direct synthesis of the title compound, these methodologies for creating stereochemically defined oxazolone structures are highly relevant and showcase the advanced synthetic strategies employed in this chemical space.

The following table highlights modern synthetic approaches to oxazolone derivatives.

| Approach | Key Features | Reference |

| One-Pot Synthesis | Utilizes DMT-MM for N-acylation and cyclodehydration in aqueous media. | nih.gov |

| Asymmetric Aldol/Curtius Reaction | Provides access to chiral 4,5-disubstituted oxazolidin-2-ones. | nih.gov |

| Stereoselective Grignard Addition | Employs an N-toluenesulfonamide to direct the stereochemical outcome of the reaction. | d-nb.infonih.gov |

Catalytic Systems for Efficient this compound Formation

The development of catalytic systems has been instrumental in enhancing the efficiency and selectivity of organic transformations, including the synthesis of heterocyclic compounds like this compound and its analogues.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in the provided search results, the broader application of organocatalysts in the synthesis of related heterocyclic structures is well-established. For example, glutamic acid has been employed as a biodegradable and eco-friendly organocatalyst for the synthesis of quinazolinone derivatives via multicomponent reactions. nih.gov This highlights the potential for applying similar green catalytic approaches to the synthesis of oxazolones.

Metal catalysis plays a significant role in modern organic synthesis, offering efficient pathways to complex molecules. Although direct metal-catalyzed routes to this compound are not explicitly detailed in the provided search results, metal catalysts are widely used in reactions involving similar functionalities. For instance, zinc ferrite (B1171679) nanocatalysts have been effectively used in the one-pot synthesis of hexahydro-quinazol-5-ones, demonstrating the utility of metal-based catalysts in constructing heterocyclic rings. mdpi.com

The synthesis of related 4,4-dimethyl-2-(2-pyrrolyl)-2-oxazolines has also been reported, indicating that metal-catalyzed cross-coupling or cyclization strategies could potentially be adapted for the synthesis of the vinyl-substituted analogue. crossref.org

The table below summarizes the types of catalytic systems with potential applicability to oxazolone synthesis.

| Catalytic System | Example Application | Potential Advantage | Reference |

| Organocatalysis | Glutamic acid for quinazolinone synthesis. | Eco-friendly, biodegradable. | nih.gov |

| Metal Catalysis | Zinc ferrite for hexahydro-quinazol-5-one synthesis. | High efficiency, potential for novel bond formations. | mdpi.com |

Green Chemistry Principles in this compound Production

Detailed research into the application of green chemistry specifically for the production of this compound is limited in publicly available scientific literature. However, an analysis of established synthetic methods can be performed by applying core green chemistry concepts. The predominant synthesis involves the cyclization of N-acryloyl-2-methylalanine. This process is often facilitated by reagents such as ethyl chloroformate and a tertiary amine base like triethylamine (B128534) in an organic solvent.

Atom Economy: A critical principle of green chemistry is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com For the cyclization step of N-acryloyl-2-methylalanine to form this compound, the reaction stoichiometry must be considered. The use of ethyl chloroformate to activate the carboxylic acid for cyclization generates byproducts. An ideal atom economy of 100% is rarely achievable in multi-step syntheses with stoichiometric reagents. primescholars.com The calculation for a specific pathway would require the balanced chemical equation, including all reactants and byproducts.

Solvents and Reagents: The choice of solvents and reagents is another cornerstone of green chemistry. Traditional syntheses of oxazolones often employ volatile organic solvents (VOCs). While effective for dissolving reactants and facilitating the reaction, their environmental and health impacts are a concern. The search for greener alternatives, such as bio-based solvents or even solvent-free conditions, is a key area of green chemistry research. researchgate.net For instance, the use of acetone in one of the cyclization methods for this compound is common, and while effective, its volatility and flammability are drawbacks. nih.gov

The reagents used, such as ethyl chloroformate, are effective but also contribute to a lower atom economy and produce waste streams that require treatment. The use of catalytic rather than stoichiometric reagents is a preferred green chemistry approach as it can significantly reduce waste. jocpr.com While some syntheses of other oxazolones have explored heterogeneous catalysts that can be easily recovered and reused, specific examples for this compound are not widely reported. nih.gov

The following table outlines some of the green chemistry considerations for a known synthetic step in the production of this compound:

| Green Chemistry Principle | Application in Synthesis of this compound | Potential for Improvement |

| Atom Economy | The use of stoichiometric reagents like ethyl chloroformate and triethylamine in the cyclization step leads to the formation of byproducts, thus reducing the overall atom economy. | Development of catalytic cyclization methods would significantly improve atom economy by reducing byproduct formation. |

| Choice of Solvents | Anhydrous acetone is often used as the solvent. While effective, it is a volatile organic compound (VOC). | Investigation into greener solvents with lower volatility and environmental impact, or solvent-free reaction conditions, could enhance the sustainability of the process. |

| Reagent Selection | Ethyl chloroformate is a common activating agent but contributes to waste. | Exploring alternative, more benign activating agents or catalytic systems that can be recycled would be a greener approach. |

| Waste Minimization | The formation of triethylamine hydrochloride as a byproduct requires separation and disposal, contributing to the process's E-factor. | A process that minimizes or eliminates the formation of such salt byproducts would be advantageous from a green chemistry perspective. |

Chemical Reactivity and Derivatization of 4,4 Dimethyl 2 Vinyloxazol 5 4h One

Polymerization Reactions of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one

The vinyl group of this compound allows it to readily undergo polymerization, leading to the formation of polymers with reactive pendant oxazolone (B7731731) rings. These rings can then be post-modified, making poly(this compound) a valuable platform for creating functional materials.

Free Radical Polymerization Mechanisms

This compound can be polymerized via conventional free radical polymerization. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, which generates free radicals that attack the vinyl group of the monomer, initiating the polymerization cascade. The polymerization proceeds through the characteristic steps of initiation, propagation, and termination.

Photoinduced radical polymerization has also been employed for the polymerization of this monomer. This method offers the advantage of temporal and spatial control over the polymerization process.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled/living polymerization techniques have been successfully applied to this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method for controlling the polymerization of a wide range of monomers, including this compound. This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The choice of the RAFT agent is crucial for successful polymerization. For the polymerization of 2-vinyl-4,4-dimethylazlactone (VDMA), dithiobenzoates and trithiocarbonates have been employed as effective CTAs. For instance, a series of novel R-group di-functional phenyl dithiobenzoates have been synthesized and used in the controlled RAFT radical polymerization of VDMA. rsc.org

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for the controlled polymerization of this compound. This method typically employs a transition metal complex, commonly copper-based, as a catalyst to reversibly activate and deactivate the growing polymer chains. The choice of ligand for the copper catalyst is critical in achieving good control over the polymerization. For the copper-mediated living radical polymerization of 2-vinyl-4,4-dimethyl-5-oxazolone (VDM), ligands such as Me6TREN have been shown to provide successful control, leading to polymers with molecular weights close to the theoretical values and relatively narrow polydispersities. researchgate.net

| Controlled Polymerization Technique | Initiator/CTA | Catalyst/Ligand | Solvent | Temperature (°C) | Resulting Polymer Properties (M_n, PDI) |

| RAFT | Phenyl dithiobenzoates | - | Various | - | Controlled molecular weight, low PDI |

| ATRP | - | CuBr/Me6TREN | - | - | Controlled molecular weight, relatively narrow PDI |

Copolymerization Studies with this compound and Co-monomers

This compound can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymers. These copolymers combine the reactivity of the oxazolone ring with the properties of the comonomer, leading to materials with a broad range of functionalities.

A notable example is the copolymerization of this compound (VDMA) with methacrylic acid (MAA). This copolymerization has been carried out via both free radical and photoinduced radical polymerization. cmu.edu The resulting copolymers are reactive polyanions that can be used in biomedical applications.

Copolymerization of VDMA has also been explored with other monomers such as styrene (B11656) and methyl acrylate, further expanding the scope of functional polymers that can be synthesized from this versatile monomer. researchgate.net

| Comonomer | Polymerization Method | Reactivity Ratios (r_VDMA / r_comonomer) | Resulting Copolymer Properties |

| Methacrylic Acid (MAA) | Free radical, Photoinduced radical | 1.36 / 0.41 | Reactive polyanions |

| Styrene | ATRP | Not reported in provided search results | Block and statistical copolymers |

| Methyl Acrylate | ATRP | Not reported in provided search results | Block and statistical copolymers |

Kinetic and Mechanistic Investigations of this compound Polymerization

Understanding the kinetics and mechanism of the polymerization of this compound is crucial for controlling the polymerization process and the properties of the resulting polymers.

In the case of the copolymerization of VDMA with methacrylic acid (MAA), the monomer reactivity ratios have been determined using ¹H NMR spectroscopy to be r₁(VDMA) = 1.36 and r₂(MAA) = 0.41. cmu.edu These values indicate that the VDMA radical prefers to add to another VDMA monomer, while the MAA radical also prefers to add to a VDMA monomer. This leads to a copolymer that is enriched in VDMA units compared to the monomer feed.

The kinetics of controlled polymerization techniques like ATRP and RAFT are also of significant interest. In the ATRP of VDMA, the nature of the ligand and its concentration relative to the copper catalyst have been shown to significantly affect the monomer conversion and the control over the polymerization. researchgate.net

Ring-Opening Reactions of the Oxazolone Moiety

The high reactivity of the oxazolone ring in this compound and its corresponding polymers is a key feature that allows for a wide range of post-polymerization modifications. The electrophilic carbonyl group of the oxazolone ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a new amide bond.

Nucleophilic Ring-Opening Transformations of this compound

A variety of nucleophiles can be used to open the oxazolone ring, with primary amines being particularly effective. This reaction is highly efficient and proceeds without the formation of byproducts, making it a clean and attractive method for functionalizing polymers. The reaction results in the formation of an N-acylaminoethyl side chain, where the acyl group is derived from the nucleophile.

This ring-opening reaction has been utilized to immobilize various molecules onto polymers containing VDMA units. For example, the reaction of poly(VDMA) with small molecule amines such as dimethylamine, diethylamine, N,N-diethylethylenediamine, and tetrahydrofurfurylamine (B43090) has been reported to yield novel end-functional materials. rsc.org Furthermore, the reaction of VDMA-containing copolymers with poly-l-lysine under physiological conditions leads to spontaneous cross-linking and the formation of covalent networks, which are of interest for applications such as cell encapsulation. cmu.edu

| Nucleophile | Reaction Conditions | Resulting Functional Group |

| Dimethylamine | Not specified in search results | N,N-dimethyl amide |

| Diethylamine | Not specified in search results | N,N-diethyl amide |

| N,N-Diethylethylenediamine | Not specified in search results | Amide with a pendant diethylaminoethyl group |

| Tetrahydrofurfurylamine | Not specified in search results | Amide with a pendant tetrahydrofurfuryl group |

| Poly-l-lysine | Physiological conditions | Cross-linked covalent network |

Reactions with Alcohols, Amines, and Thiols

The oxazolone ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows for the introduction of various functional groups through reactions with alcohols, amines, and thiols.

Reactions with Alcohols: While less common than reactions with amines and thiols, the reaction of this compound with alcohols can occur, particularly under catalyzed conditions, to yield urethane (B1682113) derivatives. For instance, the reaction with alcohols catalyzed by dibutyltin (B87310) dilaurate (DBTDL) can proceed to completion, although it is relatively slow.

Reactions with Amines: The aminolysis of the oxazolone ring is a well-established and efficient reaction. Primary and secondary amines readily react with this compound to form amide derivatives. This reaction is often rapid and quantitative. researchgate.net For example, the reaction with methylamine (B109427) has been studied to understand the mechanism of aminolysis. dntb.gov.ua In the context of polymer modification, poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) scaffolds can be efficiently modified with amine-containing molecules like doxorubicin (B1662922), a potent anti-cancer drug. nih.govusm.edu The reaction involves dissolving PVDMA and doxorubicin hydrochloride in a solvent like DMF, followed by the addition of a base such as triethylamine (B128534) to facilitate the reaction. nih.gov

Reactions with Thiols: Thiols can also react with the oxazolone ring, leading to the formation of thiourethane derivatives. researchgate.net Similar to amines, the reaction with thiols, often in the presence of a base, is rapid and efficient. researchgate.net

The table below summarizes the outcomes of the reactions of this compound with these nucleophiles.

| Nucleophile | Product Type | Reaction Conditions |

| Alcohols | Urethane derivatives | Catalyzed (e.g., DBTDL), relatively slow |

| Amines | Amide derivatives | Rapid and quantitative, often at room temperature |

| Thiols | Thiourethane derivatives | Rapid and efficient, often in the presence of a base |

Chemical Modifications of the Vinyl Group in this compound

The vinyl group at the 2-position of the oxazolone ring provides another site for chemical modification, primarily through addition reactions.

The vinyl group can participate in various addition reactions, allowing for the introduction of a wide range of functionalities. These reactions can include Michael additions, where the vinyl group acts as a Michael acceptor. For example, enamines generated from vinyl bromides can react with alkylidene malonates in a Michael addition fashion. organic-chemistry.org Furthermore, the vinyl group can undergo oxidation and reduction under specific conditions. The addition of various azoles to perfluoromethyl vinyl ether has also been demonstrated, showcasing the versatility of vinyl group additions. researchgate.net

A significant application of this compound is in the synthesis of reactive polymers. Poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) serves as a versatile platform for post-polymerization modification. nih.govusm.edu This approach allows for the creation of a wide array of functional materials from a single parent polymer, overcoming challenges associated with the direct polymerization of functionalized monomers. nih.govusm.edu

The reactive azlactone rings along the polymer backbone can be readily functionalized with various nucleophiles. For instance, PVDMA has been successfully modified with small molecule drugs like a coumarin (B35378) derivative, doxorubicin, and camptothecin. nih.govusm.edu This strategy is valuable for producing polymer-drug conjugates with potential applications in stimuli-responsive drug delivery. nih.govusm.edu The modification process typically involves reacting the PVDMA scaffold with the desired molecule in a suitable solvent. nih.gov

The table below provides examples of post-polymerization modifications of PVDMA.

| Modifying Agent | Resulting Functionality | Application |

| Coumarin derivative | Fluorescently labeled polymer | Cellular imaging and biocompatibility studies |

| Doxorubicin | Polymer-drug conjugate | Anti-cancer drug delivery |

| Camptothecin | Polymer-drug conjugate | Anti-cancer drug delivery |

Cross-linking Chemistry of this compound Derived Polymers

Polymers derived from this compound can be cross-linked to form networks with tailored properties. Cross-linking can be achieved through various chemical strategies.

One approach involves the copolymerization of this compound with a cross-linking agent. For example, copolymerization with N,N'-methylenebis(acrylamide) can introduce cross-links into the polymer network.

Another strategy utilizes the reactivity of the azlactone groups for cross-linking. Copolymers of this compound and methacrylic acid can spontaneously cross-link with polyamines like poly-l-lysine under physiological conditions. researchgate.netfigshare.com This forms covalent networks that are of interest for applications such as cell encapsulation. researchgate.netfigshare.com The degree of cross-linking can influence the material's properties, such as its swelling capacity.

Furthermore, the vinyl groups themselves can be utilized for cross-linking. For instance, polysiloxane networks have been prepared by the hydrosilylation of poly(methylvinylsiloxane) with a cross-linking agent. nih.gov While not directly involving this compound, this demonstrates a general principle of cross-linking through vinyl groups that could be applicable to its polymers.

The table below summarizes different cross-linking strategies for polymers derived from this compound.

| Cross-linking Strategy | Description |

| Copolymerization with a cross-linker | Introduction of a bifunctional monomer during polymerization. |

| Reaction of azlactone groups | Post-polymerization reaction with a multifunctional nucleophile (e.g., a polyamine). researchgate.netfigshare.com |

| Reaction of vinyl groups | Potential for cross-linking through the vinyl functionality, for example, via hydrosilylation. nih.gov |

Applications of 4,4 Dimethyl 2 Vinyloxazol 5 4h One and Its Polymeric Derivatives in Materials Science

Functional Polymeric Materials from 4,4-Dimethyl-2-vinyloxazol-5(4H)-one

Synthesis and Property Tuning of Poly(this compound)

Poly(this compound), often abbreviated as PVDMA, can be synthesized through various polymerization techniques, including conventional and controlled radical polymerization methods. osti.gov Nitroxide-mediated living free radical polymerization, for instance, allows for the preparation of PVDMA with low polydispersity, meaning the polymer chains are of a similar length. researchgate.net This control over the polymer architecture is crucial for tuning the material's properties.

The properties of PVDMA can be readily tailored by copolymerizing VDMA with other monomers. For example, copolymerization with styrene (B11656) can be achieved with accurate molecular weight control and low polydispersities. researchgate.net Furthermore, the highly reactive azlactone ring in the repeating units of PVDMA serves as a versatile handle for post-polymerization modification. This allows for the introduction of various functional groups, thereby altering the polymer's physical and chemical properties to suit specific applications.

Development of Smart Polymers and Responsive Systems

"Smart polymers" are materials that exhibit a significant change in their properties in response to small external stimuli. mdpi.com The development of such materials is a growing area of interest for applications ranging from drug delivery to sensors. mdpi.commdpi.com PVDMA-based polymers are excellent candidates for creating smart and responsive systems.

The reactive azlactone functionality of PVDMA allows for the incorporation of stimuli-responsive moieties. For instance, by reacting PVDMA with specific amine-containing molecules, polymers that respond to changes in pH or temperature can be created. The ability to tailor the composition and molecular weight of PVDMA-based copolymers allows for fine-tuning of their responsive behavior. osti.gov

Surface Engineering and Thin Film Applications

The ability to control surface chemistry is critical for the performance of many advanced materials. nih.gov PVDMA and its derivatives offer significant advantages in surface engineering due to the reactivity of the azlactone group.

Fabrication of Reactive Polymeric Thin Films with this compound Derivatives

Thin films fabricated from PVDMA-based polymers possess a high density of reactive sites on their surface. These reactive azlactone groups can readily undergo nucleophilic attack by primary amines and other nucleophiles, allowing for the covalent immobilization of a wide range of molecules. This "click-like" chemistry is rapid, efficient, and proceeds without the formation of byproducts. osti.gov This makes PVDMA-based thin films ideal platforms for creating functional surfaces with tailored properties. For example, diblock copolymers containing PVDMA have been used to create brush-like structures on surfaces, which can then be chemically modified. researchgate.net

Layer-by-Layer Assembly Techniques for this compound Polymers

Layer-by-layer (LbL) assembly is a versatile technique for creating multilayered thin films with controlled thickness and composition. PVDMA-based polymers are well-suited for LbL assembly due to their ability to interact with other polymers and to be chemically modified in a stepwise manner.

Reactive polyanions have been created by copolymerizing VDMA with methacrylic acid. researchgate.net These copolymers can then be used in LbL assembly with polycations, such as poly-l-lysine, to form crosslinked networks. researchgate.net This approach allows for the fabrication of robust, multilayered films with potential applications in areas like cell encapsulation. researchgate.net

Surface Functionalization for Enhanced Chemical Reactivity

The primary advantage of using PVDMA in surface engineering is the ability to enhance chemical reactivity for subsequent functionalization. The azlactone rings on the surface of a PVDMA film or coating act as readily accessible "hooks" for attaching other molecules. This allows for the creation of surfaces with a high density of specific chemical functionalities.

This enhanced reactivity is crucial for applications such as creating biosensors, where high concentrations of capture probes are needed, or for developing antimicrobial surfaces with a high density of bactericidal groups. The ability to functionalize PVDMA surfaces with a wide variety of molecules, including biomolecules, makes it a versatile platform for creating advanced materials with tailored surface properties. osti.gov

Interactive Data Table: Polymerization Methods for VDMA

| Polymerization Method | Key Features | Resulting Polymer Characteristics |

| Nitroxide-Mediated Living Free Radical Polymerization | Controlled polymerization, regenerates reactive species. google.com | Low polydispersity, well-defined architecture. researchgate.net |

| Free Radical Copolymerization | Can be conducted with various comonomers like methacrylic acid. researchgate.net | Random copolymers with tunable properties. researchgate.net |

| Photoinitiated Polymerization | Can be conducted at lower temperatures (e.g., 20°C). researchgate.net | Suppresses side reactions like hydrolysis. researchgate.net |

Interactive Data Table: Surface Functionalization of PVDMA

| Functionalizing Agent | Reaction Type | Resulting Surface Property | Application Example |

| Primary Amines | Nucleophilic ring-opening | Covalent attachment of various functionalities | Bio-interfaces, sensors osti.gov |

| Poly-l-lysine | Spontaneous cross-linking | Formation of covalent networks | Therapeutic cell encapsulation researchgate.net |

| n-Alkyl Amines | In-situ chemical modification | Increased hydrophobicity | Tailored membranes researchgate.net |

Development of Hybrid Materials Incorporating this compound Structures

The development of hybrid materials using VDMA-based polymers involves the combination of the synthetic polymer with other materials, such as biomolecules, inorganic substrates, or other polymers, to achieve synergistic properties. These hybrid materials have found applications in diverse fields, including biotechnology, coatings, and separations.

A significant area of research has been the creation of organic-biomolecule hybrids. Scientists have synthesized water-soluble, azlactone-functionalized copolymers by modifying poly(2-vinyl-4,4-dimethylazlactone) (PVDMA) with triethylene glycol monomethyl ether. nih.govacs.org These reactive polymers can then be conjugated to proteins, such as holo-transferrin and ovotransferrin. nih.govacs.org This approach allows for the development of targeted drug delivery systems, where the protein component can recognize and bind to specific receptors on cell surfaces. nih.govacs.orgsmith.edu For instance, a holo-transferrin-polymer conjugate has been shown to be successfully internalized by breast cancer cells that overexpress the transferrin receptor, demonstrating the potential of these hybrids in targeted cancer therapy. nih.govacs.orgsmith.edu

Another strategy for creating hybrid materials is through the formation of organic-organic hybrid systems. Researchers have developed reactive polyanions by copolymerizing VDMA with methacrylic acid. researchgate.net These copolymers can spontaneously cross-link with polyamines, such as poly-l-lysine, under physiological conditions to form covalent networks. researchgate.net This property is of particular interest for applications like the encapsulation of therapeutic cells, where the hybrid material can form a protective, semi-permeable barrier around the cells. researchgate.net

Furthermore, VDMA-based polymers have been instrumental in the development of organic-inorganic hybrid materials. The reactive azlactone groups can be used to immobilize proteins and other biomolecules onto solid supports, creating functional surfaces for applications in biosensors and microarrays. nih.govgoogle.com For example, a bifunctional polymer has been designed with an azlactone group at one end for conjugating biomolecules and an azide (B81097) anchor group at the other end for attachment to a substrate. google.com This allows for the creation of well-defined, reactive surfaces for various bioanalytical assays. google.com Additionally, PVDMA brushes have been synthesized on surfaces and subsequently functionalized to create bio-inspired materials with controlled surface properties. tennessee.edu

The versatility of PVDMA as a reactive platform also allows for the synthesis of a wide variety of functional polymers through post-polymerization modification. This approach enables the creation of amphiphilic copolymers and "charge-shifting" cationic polymers from a single parent polymer, simplifying the exploration of structure-property relationships. nih.govnih.gov

Table 1: Examples of Hybrid Materials Incorporating this compound Structures

| Hybrid Material Type | Components | Synthesis Approach | Key Findings/Applications |

| Organic-Biomolecule | Poly(2-vinyl-4,4-dimethylazlactone)-graft-triethylene glycol monomethyl ether and Proteins (e.g., transferrin) | Post-polymerization modification of PVDMA followed by conjugation to proteins. nih.govacs.org | Enables receptor-specific cellular uptake for targeted drug delivery. nih.govacs.orgsmith.edu |

| Organic-Organic | Copolymer of this compound and Methacrylic Acid with Polyamines (e.g., poly-l-lysine) | Copolymerization of VDMA and methacrylic acid to form reactive polyanions that cross-link with polyamines. researchgate.net | Forms covalent networks suitable for therapeutic cell encapsulation. researchgate.net |

| Organic-Inorganic | Poly(2-vinyl-4,4-dimethylazlactone) and Solid Substrates (e.g., for microarrays) | Synthesis of bifunctional polymers with azlactone and anchor groups for surface attachment. google.com | Creates reactive surfaces for the immobilization of biomolecules in biosensors and microarrays. nih.govgoogle.com |

| Bio-inspired Surface | Poly(2-vinyl-4,4-dimethylazlactone) Brushes on a Substrate | Surface-initiated polymerization of VDMA to form polymer brushes, followed by functionalization. tennessee.edu | Allows for the creation of surfaces with tailored biological interactions. tennessee.edu |

Biomedical and Pharmaceutical Applications of 4,4 Dimethyl 2 Vinyloxazol 5 4h One and Its Conjugates

Antimicrobial and Antifungal Activity Studies

The oxazolone (B7731731) ring is a well-established pharmacophore, and various derivatives have been investigated for their biological activities, including antimicrobial and antifungal properties. While extensive research on the broader class of oxazolones exists, specific studies focusing solely on the antimicrobial and antifungal efficacy of 4,4-Dimethyl-2-vinyloxazol-5(4H)-one and its direct conjugates are limited in publicly available scientific literature. However, the general findings for related oxazolone compounds provide a foundation for understanding their potential in this area.

Evaluation of Efficacy against Pathogenic Microorganisms

Research into various oxazolone derivatives has demonstrated their potential to inhibit the growth of a range of pathogenic microorganisms. For instance, studies on compounds like 4-benzylidene-2-methyl-oxazoline-5-one have shown both bacteriostatic and bactericidal effects against Gram-positive and Gram-negative bacteria, as well as against the yeast Candida albicans. umz.ac.ir In one study, this compound was effective against clinical isolates of Staphylococcus aureus and Proteus sp. that were resistant to the antibiotic sulfamethoxazole/trimethoprim (SXT). umz.ac.ir The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicated a significant antimicrobial effect. umz.ac.ir

While these findings are promising for the oxazolone class of compounds, there is a lack of specific data in the accessible scientific literature detailing the efficacy of this compound or its conjugates against a panel of pathogenic microorganisms. Further focused research is necessary to determine its specific spectrum of activity and potency.

Structure-Activity Relationship (SAR) Investigations for Bioactive this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial and antifungal properties of lead compounds. For the broader class of oxazolones, SAR investigations have revealed key structural features that influence their biological activity. For example, in a series of 5(4H)-oxazolone-based sulfonamides, the nature of the substituent on the phenyl ring was found to be critical for antibacterial activity. acs.org The presence of an unsubstituted phenyl group, a methoxy (B1213986) group, or a nitro group was found to be optimal for antibacterial effects. acs.org Conversely, for antifungal activity against Aspergillus niger and Candida albicans, a bulky naphthyl group was most effective. nih.gov

Another study on 1,2,4-oxadiazole (B8745197) derivatives, which share some structural similarities with oxazolones, highlighted the importance of substituents on the benzene (B151609) rings for antifungal activity against various plant pathogenic fungi. mdpi.com The presence and position of hydroxyl groups were shown to significantly impact the inhibitory effects. mdpi.com

Drug Delivery Systems Based on this compound Polymers

The polymerization of this compound yields poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA), a highly versatile and reactive polymer scaffold for the development of advanced drug delivery systems. acs.orgnih.gov The azlactone rings along the polymer backbone are susceptible to nucleophilic attack, allowing for the straightforward conjugation of a wide range of molecules, including therapeutic drugs. nih.gov

Design and Synthesis of Drug Conjugates

The reactive nature of the azlactone group in PVDMA makes it an ideal platform for creating polymer-drug conjugates through post-polymerization modification. nih.gov This approach allows for the synthesis of a single, well-defined polymer scaffold that can then be functionalized with various drugs, ensuring consistency between different batches. nih.gov

Researchers have successfully demonstrated the efficient modification of PVDMA scaffolds with several small molecule drugs, including a coumarin (B35378) derivative, doxorubicin (B1662922), and camptothecin. nih.gov The synthesis of these conjugates typically involves the ring-opening of the azlactone moiety by a nucleophilic group on the drug molecule, such as an amine or hydroxyl group. nih.gov For example, a coumarin derivative bearing a primary amine can be readily conjugated to the PVDMA backbone. nih.gov The successful conjugation can be confirmed using various analytical techniques, including ¹H-NMR and FTIR spectroscopy. nih.gov

Table 1: Examples of Drug Molecules Conjugated to PVDMA Scaffolds

| Drug Molecule | Type of Therapy | Reference |

|---|---|---|

| Coumarin derivative | Various potential applications | nih.gov |

| Doxorubicin | Chemotherapy | nih.gov |

Controlled Release Mechanisms and Kinetics

A key feature of drug delivery systems based on PVDMA is the potential for controlled and stimuli-responsive drug release. The linkage between the drug and the polymer can be designed to be cleavable under specific physiological conditions, such as changes in pH.

For instance, a coumarin derivative (DBAC) was conjugated to PVDMA via an ester linkage. The release of DBAC from the polymer was studied at different pH values. The results indicated that the hydrolysis of the ester bond, and thus the release of the drug, was accelerated at a higher pH (7.4) compared to a more acidic pH (5.5). nih.gov This pH-dependent release is particularly relevant for drug targeting, as different tissues and cellular compartments have distinct pH environments.

The kinetics of drug release often follow specific models. In the case of the DBAC-PVDMA conjugate, an initial burst release was observed within the first few hours, followed by a slower, sustained release phase. nih.gov At 0.5 hours, approximately 28% and 25% of the drug was released at pH 7.4 and 5.5, respectively. nih.gov After 5 hours, the release rate began to plateau. nih.gov

Table 2: Release of DBAC from PVDMA Conjugate at Different pH

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |

|---|---|---|

| 0.5 | ~28 | ~25 |

This data suggests that the release mechanism is likely a combination of diffusion and polymer matrix swelling, influenced by the pH-mediated hydrolysis of the ester linkage.

Biocompatibility and Biodegradation Studies

For any material to be used in biomedical applications, it must be biocompatible, meaning it does not elicit a significant toxic or immunological response. Preliminary studies on PVDMA-based drug conjugates have shown promising results in this regard.

The cytotoxicity of a coumarin-modified PVDMA was evaluated in multiple cell lines, including HeLa and HEK-293 cells. The results indicated high cellular biocompatibility, suggesting that the polymer itself is well-tolerated by cells. nih.gov Furthermore, it was demonstrated that the coumarin derivatives, once released from the polymer, could accumulate within the cytosol of cells. nih.gov

Advanced Characterization and Computational Studies of 4,4 Dimethyl 2 Vinyloxazol 5 4h One

Spectroscopic Analysis in 4,4-Dimethyl-2-vinyloxazol-5(4H)-one Research

Spectroscopic methods are fundamental to the characterization of this compound, providing detailed insights into its molecular structure, functional groups, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are instrumental in confirming the presence of its key structural features.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| Vinyl Protons | ¹H | ~ 5.5 - 6.5 | Multiplet |

| Methyl Protons | ¹H | Singlet | Not Applicable |

| Carbonyl Carbon | ¹³C | ~ 170 - 185 | Not Applicable |

| C=N Carbon | ¹³C | ~ 150 - 165 | Not Applicable |

| Vinyl Carbons | ¹³C | ~ 120 - 140 | Not Applicable |

| Quaternary Carbon (C4) | ¹³C | ~ 60 - 75 | Not Applicable |

| Methyl Carbons | ¹³C | ~ 20 - 30 | Not Applicable |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups present in this compound. The most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the azlactone ring, which typically appears in the region of 1750–1800 cm⁻¹.

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~ 1750 - 1800 |

| Imine (C=N) | Stretching | ~ 1630 - 1690 |

| Alkene (C=C) | Stretching | ~ 1600 - 1680 |

| C-O-C | Asymmetric Stretching | ~ 1200 - 1300 |

| C-H (Vinyl) | Stretching | ~ 3000 - 3100 |

| C-H (Methyl) | Stretching | ~ 2850 - 3000 |

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry is a vital tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can precisely verify the molecular formula, C₇H₉NO₂, by matching the experimental mass-to-charge ratio (m/z) to the calculated exact mass (139.0633 Da). nih.govcopoldb.jp

Electron impact (EI) mass spectrometry can provide information about the fragmentation patterns of the molecule, which aids in structural confirmation. The fragmentation of related heterocyclic systems often involves the rupture of the ring and the loss of small, stable molecules or radicals. arkat-usa.org This technique is also highly sensitive for assessing the purity of the compound and identifying any potential impurities or byproducts from its synthesis.

Chromatographic and Separation Techniques for this compound Analysis

Chromatographic methods are essential for the purification of this compound and for the analysis of complex mixtures containing this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.

HPLC, particularly in a reverse-phase setup, can be used to separate the compound from non-polar and polar impurities. researchgate.netnih.gov The choice of a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is critical for achieving good resolution. researchgate.net

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing volatile compounds. While specific GC methods for this compound are not detailed in the available literature, the general principles would involve optimizing the temperature program of the GC oven and selecting an appropriate capillary column to ensure the separation and detection of the compound. arkat-usa.org

Computational Chemistry and Molecular Modeling

Computational methods provide deep theoretical insights into the molecular properties of this compound, complementing experimental findings.

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For this compound, DFT methods like B3LYP can be used to optimize the molecular geometry and predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra. researchgate.netresearchgate.net

Furthermore, analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the compound's reactivity. The energy and distribution of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. The LUMO is expected to be localized over the vinyl group and the carbonyl carbon, consistent with the known reactivity of the compound as a Michael acceptor. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule, further predicting its interaction with other reagents. researchgate.net

Table 3: Computationally Derived Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | copoldb.jp |

| Molecular Weight | 139.15 g/mol | |

| Exact Mass | 139.0633 Da | nih.govcopoldb.jp |

| Topological Polar Surface Area | 38.7 Ų | guidechem.com |

| Complexity | 216 | guidechem.com |

Molecular Dynamics Simulations of this compound Polymer Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing insights into the structure, dynamics, and interactions of polymer chains at an atomic level. While comprehensive MD simulation data for homopolymers of this compound is not extensively available in open literature, computational studies, including ab initio calculations and molecular modeling, have been performed on its block copolymers. epa.gov These studies are crucial for understanding the behavior of this monomer within larger, more complex polymer architectures.

Ab initio calculations, which are based on fundamental quantum mechanics principles, have been utilized to complement experimental findings in the study of block copolymers containing poly(this compound). epa.gov Such computational approaches are invaluable for elucidating reaction mechanisms, predicting molecular geometries, and understanding the electronic properties that govern polymerization processes.

For a hypothetical molecular dynamics simulation of a poly(this compound) system, a typical research workflow would involve the following steps and generate data that could be presented in detailed tables.

Hypothetical Simulation Parameters:

A standard MD simulation setup would first require the definition of a force field, which is a set of parameters that describe the potential energy of the system. This would be followed by the construction of the polymer chain(s) in a simulation box, solvation with an appropriate solvent, and energy minimization to remove any unfavorable atomic clashes. The system would then be equilibrated at a specific temperature and pressure, followed by a production run from which various properties would be calculated.

Table 1: Hypothetical Simulation Parameters for a Poly(this compound) System

| Parameter | Value | Description |

| Force Field | AMBER, CHARMM, or OPLS-AA | A set of equations and associated constants to describe the potential energy of the atoms and their interactions. |

| Software | GROMACS, NAMD, or AMBER | The software package used to run the molecular dynamics simulations. |

| Polymer Chain Length | 50-100 monomers | The number of repeating monomer units in the simulated polymer chain. |

| Simulation Box | Cubic, 5x5x5 nm³ | The periodic boundary box containing the polymer and solvent molecules. |

| Solvent | Water, Dimethyl Sulfoxide (DMSO) | The explicit solvent molecules used to solvate the polymer chain. |

| Temperature | 300 K | The temperature at which the simulation is maintained. |

| Pressure | 1 bar | The pressure at which the simulation is maintained. |

| Equilibration Time | 10 ns | The duration of the simulation to allow the system to reach thermal equilibrium. |

| Production Run Time | 100 ns | The duration of the simulation from which data is collected for analysis. |

Analysis of Simulation Trajectories:

From the production run, a wealth of data can be extracted to understand the polymer's behavior. Key properties of interest often include the radius of gyration, which measures the compactness of the polymer chain, and the end-to-end distance. Analysis of dihedral angles can reveal the preferred conformations of the polymer backbone. Furthermore, radial distribution functions can provide insights into the interactions between different parts of the polymer and between the polymer and solvent molecules.

Table 2: Hypothetical Research Findings from Molecular Dynamics Simulations

| Property Investigated | Finding | Significance |

| Radius of Gyration (Rg) | A stable Rg value over time would indicate a well-equilibrated and compact polymer conformation. | Provides insight into the overall size and shape of the polymer in solution. |

| Solvent Accessible Surface Area (SASA) | Analysis of SASA would reveal the extent of exposure of the reactive oxazolone (B7731731) ring to the solvent. | Important for understanding the reactivity of the polymer in post-polymerization modification reactions. |

| Hydrogen Bonding Analysis | Identification of persistent hydrogen bonds between the polymer and solvent molecules. | Elucidates the role of solvent in stabilizing the polymer's structure. |

| Chain Flexibility | Examination of dihedral angle distributions along the polymer backbone. | Characterizes the intrinsic stiffness or flexibility of the polymer chain. |

While the specific data for poly(this compound) is not publicly available, the methodology described and the types of data presented in the hypothetical tables are representative of the valuable information that can be gleaned from molecular dynamics simulations of polymer systems. Such computational studies are essential for the rational design of new polymers with tailored properties for a wide range of applications.

Conclusion and Future Directions in 4,4 Dimethyl 2 Vinyloxazol 5 4h One Research

Summary of Key Achievements and Research Insights

Research into 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, also known as vinyl azlactone, has established it as a versatile and highly reactive monomer in polymer chemistry. guidechem.com A key achievement has been the development of controlled polymerization techniques, such as nitroxide-mediated living free radical polymerization (LFRP) and copper-mediated living radical polymerization, to synthesize well-defined polymers with controlled molecular weights and low polydispersity. researchgate.netgoogle.com This control allows for the creation of tailored polymer architectures, including homopolymers and block copolymers. researchgate.netgoogle.com

The reactivity of the oxazolone (B7731731) ring is a cornerstone of this compound's utility. It readily undergoes nucleophilic attack by amines and thiols, providing a powerful platform for post-polymerization modification. This has been successfully exploited to immobilize enzymes and other biomolecules, highlighting its potential in biotechnology and affinity chromatography. google.com Furthermore, the ability to copolymerize with other monomers, such as methacrylic acid, has led to the development of functionalized polymers with unique properties, including reactive polyanions for cell encapsulation. researchgate.net

Recent studies have demonstrated the successful use of poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) as a scaffold for drug delivery systems. nih.govnih.gov Researchers have effectively conjugated various small molecule drugs to the polymer backbone, creating stimuli-responsive systems for targeted release. nih.govnih.gov These findings underscore the significant potential of this compound in the development of advanced therapeutic platforms.

Identification of Unexplored Research Avenues and Potential Breakthroughs

Despite the progress made, several exciting research avenues remain largely unexplored. The full potential of this compound in creating complex, multi-functional materials is yet to be realized. Future research could focus on the synthesis of sophisticated polymer architectures, such as star polymers and dendritic structures, to create materials with precisely controlled properties for highly specific applications.

A significant area for potential breakthroughs lies in the development of novel stimuli-responsive systems. While some work has been done on pH and enzyme-responsive materials, exploring other triggers like light, temperature, or specific analytes could lead to the creation of "smart" materials with on-demand functionalities. This could have profound implications for targeted drug delivery, diagnostics, and self-healing materials.

The exploration of its use in combination with other advanced polymerization techniques, such as ring-opening metathesis polymerization (ROMP), could open up new possibilities for creating polymers with unique backbone structures and functionalities. Investigating the copolymerization of this compound with a wider range of functional monomers will also be crucial in expanding the library of accessible materials and their corresponding properties.

Broader Impact and Interdisciplinary Prospects of this compound Science

The science of this compound has far-reaching implications across multiple scientific disciplines. Its inherent reactivity and versatility make it a valuable tool for materials science, enabling the design of advanced coatings, adhesives, and functional surfaces. The ability to readily modify its polymers with biomolecules positions it as a key player in the field of biomedical engineering, with applications ranging from tissue engineering scaffolds to advanced biosensors.

In the realm of medicine, the development of PVDMA-based drug delivery systems holds the promise of more effective and targeted cancer therapies and other treatments. nih.govnih.gov The ability to create stimuli-responsive polymers that release their payload under specific physiological conditions could revolutionize how drugs are administered, minimizing side effects and improving therapeutic outcomes. nih.gov

Furthermore, the fundamental chemistry of this compound can inform the design of other reactive monomers and polymer systems. The insights gained from studying its polymerization and functionalization can be applied to the development of new materials with tailored properties for a wide array of applications, from sustainable plastics to advanced electronics. The interdisciplinary nature of this research ensures that continued investigation into this remarkable compound will drive innovation across the scientific landscape.

Q & A

Q. What is the standard synthetic route for 4,4-Dimethyl-2-vinyloxazol-5(4H)-one, and what critical parameters influence yield?

The compound is synthesized via a two-step process. First, 2-methylalanine reacts with acryloyl chloride in an ice-cooled aqueous NaOH solution (4°C) to form 2-acrylamide-2-methylpropanoic acid. This intermediate undergoes cyclization to yield the final product. Key parameters include maintaining low temperatures during acryloyl chloride addition to minimize side reactions and ensuring stoichiometric control of NaOH to avoid hydrolysis of the vinyl group. Reaction progress is monitored via TLC or NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : - and -NMR confirm the vinyl group (δ ~5.5–6.5 ppm for protons) and oxazolone ring structure.

- IR : Stretching frequencies at ~1750–1800 cm indicate the carbonyl group of the oxazolone ring.

- Mass Spectrometry : High-resolution MS validates the molecular formula (CHNO).

- X-ray Crystallography : For unambiguous structural confirmation, though limited by crystal quality .

Q. What stabilizers are recommended for long-term storage of this compound?

The compound is stabilized with tertiary butylcatechol (TBC) to inhibit premature polymerization. Storage at 2–8°C under inert gas (argon/nitrogen) is advised to preserve reactivity and prevent moisture absorption .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and purity for large-scale synthesis?

- Temperature Control : Use microreactors to maintain precise temperature during acryloyl chloride addition.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/hexane.

- Catalysis : Explore Lewis acids (e.g., ZnCl) to accelerate cyclization while minimizing side products. Contradictions in yield reports (e.g., 70–90%) may arise from variations in solvent purity or residual moisture .

Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

Discrepancies often arise from tautomerism or residual solvents. Strategies include:

- Variable-Temperature NMR : To identify dynamic equilibria.

- Deuterated Solvent Screening : Compare spectra in DMSO-d vs. CDCl.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate experimental data .

Q. What role does this compound play in polymer chemistry, and how is its reactivity exploited?

The compound is a vinyl azlactone monomer used to synthesize functionalized polymers via ring-opening metathesis polymerization (ROMP) or radical polymerization. Its oxazolone ring reacts with amines or thiols to introduce pendant functional groups (e.g., peptides), enabling applications in stimuli-responsive materials and drug delivery .

Q. How can experimental designs evaluate the compound’s reactivity in ring-opening reactions with nucleophiles?

- Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates with varying nucleophiles (e.g., benzylamine vs. aniline).

- Computational Analysis : MD simulations (e.g., GROMACS) model transition states and predict regioselectivity.

- Byproduct Identification : LC-MS detects intermediates, such as acrylamide derivatives, to refine mechanisms .

Q. What methodologies assess the compound’s potential in drug delivery systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。